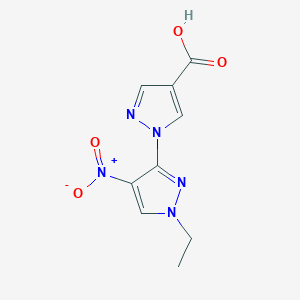

1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid

Description

1'-Ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid is a heterocyclic compound featuring a bipyrazole core with substituents at specific positions: an ethyl group at the 1'-position, a nitro group at the 4'-position, and a carboxylic acid moiety at the 4-position. The compound is listed in CymitQuimica’s catalog as part of a pyrazole-based series, though it is currently marked as discontinued . Its methyl ester derivative (methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylate) has been synthesized with a molecular weight of 265 Da and a logP of 1.57, indicating moderate lipophilicity .

Properties

IUPAC Name |

1-(1-ethyl-4-nitropyrazol-3-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O4/c1-2-12-5-7(14(17)18)8(11-12)13-4-6(3-10-13)9(15)16/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKWVSXCOUAZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N2C=C(C=N2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of a bipyrazole derivative followed by the introduction of an ethyl group and carboxylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have shown that derivatives of this compound possess significant antibacterial activity against various pathogens. A summary of findings is presented in the table below:

| Compound | Minimum Inhibitory Concentration (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Pseudomonas aeruginosa |

These results indicate that certain derivatives can effectively inhibit the growth of common bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. Although specific mechanisms are still under investigation, the presence of the nitro group is thought to play a crucial role in mediating these effects by potentially forming reactive nitrogen species that interact with biological macromolecules.

Case Studies

A notable study published in a peer-reviewed journal explored the synthesis and biological evaluation of various bipyrazole derivatives, including 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid. This research highlighted the compound's activity against bacterial strains and its potential as a lead compound in drug development for infectious diseases.

Study Overview

Title: Synthesis and Biological Evaluation of Bipyrazole Derivatives

Published In: MDPI Journal

Key Findings:

- The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.

- It showed promising anti-inflammatory effects in cellular models by inhibiting pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Bipyrazole Class

The following table highlights key structural analogues and their properties:

Key Observations:

- Bioactivity : Fluorinated derivatives (e.g., 1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid) demonstrate enhanced receptor binding due to fluorine’s electronegativity and steric effects .

- Synthetic Utility : Methyl ester derivatives (e.g., methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylate) serve as intermediates for amidation or hydrolysis reactions to generate bioactive carboxylic acids .

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity:

- The carboxylic acid group in 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid increases aqueous solubility compared to its methyl ester counterpart (logP = 1.57 vs. ~0.5–1.0 for the acid form) .

- Fluorinated analogues (e.g., 1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid) exhibit balanced lipophilicity, aiding membrane permeability in drug candidates .

Reactivity:

- The nitro group facilitates reduction to amines, enabling the synthesis of secondary metabolites or prodrugs. This is less feasible in non-nitrated bipyrazoles like 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid .

Biological Activity

1'-Ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid (CAS No. 1855891-52-9) is a heterocyclic compound characterized by its unique bipyrazole core structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

The molecular formula of 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid is with a molecular weight of 251.2 g/mol. Its physical properties include:

- Boiling Point : 516.8 ± 40.0 °C (Predicted)

- Density : 1.66 ± 0.1 g/cm³ (Predicted)

- pKa : 3.51 ± 0.10 (Predicted) .

The biological activity of this compound is primarily attributed to its functional groups:

- The nitro group can undergo bioreduction, generating reactive intermediates that may interact with cellular components.

- The ethyl group influences the compound's solubility and reactivity, potentially enhancing its interaction with biological targets.

Biological Activities

Research has indicated several potential biological activities associated with 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid:

Antimicrobial Properties

Studies have explored the antimicrobial efficacy of derivatives of this compound against various pathogens. The nitro group is often implicated in the mechanism of action against bacteria and fungi, potentially through the generation of reactive nitrogen species that disrupt microbial cellular functions .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, thereby modulating inflammatory responses . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition

1'-Ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it may affect the activity of enzymes like tyrosine phosphatase 1B (TP1B), which plays a role in insulin signaling . Inhibition of TP1B could enhance insulin sensitivity and glucose uptake.

Research Findings and Case Studies

Applications

The diverse biological activities make 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid a candidate for various applications:

- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and antimicrobial agents.

- Drug Development : Potential intermediate for synthesizing novel pharmaceuticals targeting metabolic disorders.

- Organic Synthesis : Utilized as a building block for creating more complex organic molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.